molecular formula C20H15NO5 B5860557 (2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate

(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate

Cat. No.: B5860557
M. Wt: 349.3 g/mol
InChI Key: WZXIZTIZSLWXGQ-UHFFFAOYSA-N
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Description

(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with 2-(naphthalen-2-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, strong acids (e.g., hydrochloric acid), or strong bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-(4-nitrophenyl)acetic acid and 2-(naphthalen-2-yl)-2-oxoethanol.

    Reduction: 2-(naphthalen-2-yl-2-oxoethyl) 2-(4-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules through hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate is unique due to its combination of a naphthalene ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-19(17-8-7-15-3-1-2-4-16(15)12-17)13-26-20(23)11-14-5-9-18(10-6-14)21(24)25/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXIZTIZSLWXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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